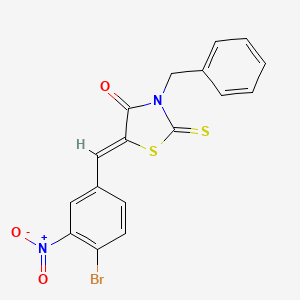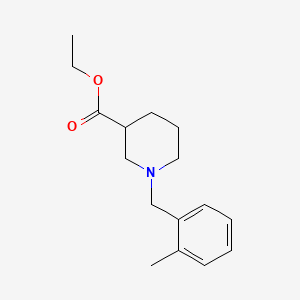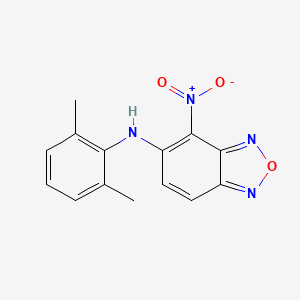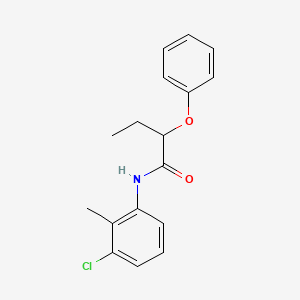
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as BNBT, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. BNBT is a thiazolidinone derivative that has been synthesized through a variety of methods, each with its own advantages and limitations.
Mechanism of Action
The mechanism of action of 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of various cellular processes, including cell growth and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways involved in cancer progression. This compound has also been shown to exhibit anti-inflammatory and antioxidant activity, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high purity and yield, its ease of synthesis, and its potential for use as a building block for the synthesis of various organic materials. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, including the development of more efficient and sustainable synthesis methods, the exploration of its potential applications in other fields of science, such as materials science and environmental science, and the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its potential side effects and toxicities.
Synthesis Methods
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been synthesized through various methods, including the reaction of 4-bromo-3-nitrobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base such as sodium hydroxide. Another method involves the reaction of 4-bromo-3-nitrobenzaldehyde with 3-benzyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a catalyst such as piperidine. Both methods have been shown to yield this compound with high purity and yield.
Scientific Research Applications
3-benzyl-5-(4-bromo-3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and environmental science. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antibacterial and antifungal activity against various strains of bacteria and fungi. In addition, this compound has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(4-bromo-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O3S2/c18-13-7-6-12(8-14(13)20(22)23)9-15-16(21)19(17(24)25-15)10-11-4-2-1-3-5-11/h1-9H,10H2/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSMXLJBJZZJJI-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC(=C(C=C3)Br)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC(=C(C=C3)Br)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5217939.png)
![1-[3-(2-bromo-4-methylphenoxy)propyl]pyrrolidine](/img/structure/B5217942.png)
![1-{4-[(4-methoxy-3-methylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}pyrrolidine](/img/structure/B5217951.png)


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5217968.png)
![2-{[3-(2-fluorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5217973.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide](/img/structure/B5217981.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5217984.png)
![2-[1]benzothieno[2,3-d][1,3]oxazol-2-yl-1H-indene-1,3(2H)-dione](/img/structure/B5217994.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide](/img/structure/B5218017.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-(1-phenylethyl)acetamide](/img/structure/B5218027.png)
![4-(2,5-dioxo-1-pyrrolidinyl)-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5218037.png)
